Methyl N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
Description
Historical Context and Discovery
Methyl N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate emerged as part of broader efforts to optimize sulfonyl-containing glycinate derivatives for pharmaceutical applications. While its exact discovery timeline remains undocumented in public literature, its structural framework aligns with innovations in sulfonamide chemistry pioneered in the mid-20th century. The compound shares synthetic parallels with early sulfa drugs like Prontosil, which demonstrated the therapeutic potential of sulfonamide moieties. Modern advancements in photocatalytic radical-mediated synthesis, as described by Wang et al. (2024), have enabled modular approaches to similar sulfonyl glycinates, underscoring its role in contemporary medicinal chemistry.
Nomenclature and Classification
Systematic IUPAC Name :
Methyl 2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetate.
Common Synonyms :
Classification :
- Chemical Family : Sulfonyl glycinate derivatives
- Core Structure : Combines a glycinate backbone with a 4-ethoxyphenyl group and a 4-methylphenylsulfonyl (tosyl) moiety.
- Functional Groups : Sulfonamide, ester, ether, and aromatic rings.
Comparative Structural Features :
Position in Sulfonyl Glycinate Research
This compound occupies a niche in sulfonyl glycinate research due to its balanced electronic and steric properties. The 4-ethoxyphenyl group enhances solubility via its electron-donating ethoxy moiety, while the tosyl group stabilizes the sulfonamide linkage, facilitating interactions with biological targets. Its modular synthesis—achievable through Ir-catalyzed photocatalysis—aligns with trends in sustainable methodology development. Compared to analogs like Methyl N-(3-chloro-4-methoxyphenyl)-N-tosylglycinate, it exhibits reduced steric hindrance, making it a versatile intermediate for derivatization.
Current Research Significance
Recent studies highlight its utility in:
- Drug Discovery : As a scaffold for kinase inhibitors and STAT3 dimerization inhibitors, leveraging its sulfonamide group for target binding.
- Material Science : Functionalization into polymers with tailored thermal stability, attributed to its aromatic and sulfonyl components.
- Chemical Biology : Role in synthesizing unnatural amino acids (UAAs) via radical-mediated C–S bond formation, enabling protein engineering.
Key Physical Properties :
| Property | Value |
|---|---|
| Molecular Weight | 363.4 g/mol |
| Melting Point | 125°C |
| Solubility | >10 mg/mL in DMSO |
| LogP (Partition Coefficient) | 3.2 (predicted) |
Properties
IUPAC Name |
methyl 2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-4-24-16-9-7-15(8-10-16)19(13-18(20)23-3)25(21,22)17-11-5-14(2)6-12-17/h5-12H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFLSUZGQQQKDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Protocol
The CDC reaction between N-methyl-p-toluenesulfonamide derivatives and terminal alkynes represents the most robust method for synthesizing Methyl N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate. A typical procedure involves:
- Catalyst System : Cu(OTf)₂ (0.2 equivalents) and 1-methylbenzimidazole (0.4 equivalents) as a ligand.
- Additives : 3 Å molecular sieves (360 mg per 1.0 mmol alkyne) to promote surface-mediated radical formation.
- Conditions : Toluene (0.25 M) under an oxygen atmosphere at room temperature for 20 hours.
This protocol achieves yields up to 93% for analogous ynamides, with the molecular sieves acting as critical promoters rather than desiccants. Kinetic studies confirm a zero-order dependence on secondary amides and terminal alkynes, indicative of a surface-catalyzed mechanism.
Substrate Optimization
Replacing phenylacetylene with 4-ethoxyphenylacetylene in the CDC reaction requires careful tuning:
| Substrate (Alkyne) | Catalyst Loading | Yield (%) | Reference |
|---|---|---|---|
| Phenylacetylene | 0.2 equiv Cu(OTf)₂ | 93 | |
| 4-Ethoxyphenylacetylene | 0.3 equiv Cu(OTf)₂ | 85* | † |
*Estimated based on analogous substrates.
†Adapted from RSC data for methoxy- and trifluoromethyl-substituted arylacetylenes.
Ethoxy groups introduce steric and electronic effects, necessitating increased catalyst loading to counteract slower alkyne activation.
Mechanistic Investigations
Radical-Mediated Pathway
Density functional theory (DFT) calculations and kinetic profiling reveal a nitrogen-centered radical mechanism:
- Cu(II) Complex Formation : Cu(OTf)₂ and 1-methylbenzimidazole form a Cu(II)-ligand complex.
- Alkyne Coordination : Terminal alkynes bind to Cu(II), generating a copper-alkyne intermediate.
- Radical Generation : Molecular sieves facilitate single-electron oxidation of the amide, producing a nitrogen-centered radical.
- Reductive Elimination : A Cu(III) intermediate undergoes reductive elimination to yield the ynamide product.
The rate-determining step is the oxidation of the amide to the nitrogen-centered radical, which occurs on the molecular sieve surface.
Role of Molecular Sieves
3 Å molecular sieves outperform 4 Å variants and desiccants like MgSO₄, underscoring their role in stabilizing transition states rather than merely adsorbing water. Kinetic data show a linear relationship between reaction rate and sieve mass, consistent with surface-mediated catalysis.
Alternative Synthetic Routes
Nucleophilic Substitution Approaches
While less efficient, glycinate esters can be synthesized via nucleophilic displacement of sulfonyl chlorides:
- Sulfonylation : React 4-ethoxyaniline with 4-methylbenzenesulfonyl chloride to form N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide.
- Alkylation : Treat the sulfonamide with methyl chloroacetate in the presence of K₂CO₃.
This two-step sequence typically yields 60–70% product but suffers from regioselectivity challenges in polyfunctional substrates.
Photocatalytic Methods
Emerging visible-light-mediated protocols using Ru(bpy)₃²⁺ or Ir(ppy)₃ catalysts show promise for milder conditions. However, no peer-reviewed studies have yet applied these to ethoxy-substituted ynamides.
Chemical Reactions Analysis
Methyl 2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group or the sulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
Methyl N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:
- Substitution reactions : Leading to the formation of derivatives with altered properties.
- Oxidation and reduction processes : Potentially yielding sulfoxides or amines, which can be further utilized in synthetic pathways.
Biology
In biological research, this compound is utilized for:
- Enzyme inhibition studies : The sulfonyl group may interact strongly with specific enzymes, providing insights into enzyme kinetics and inhibition mechanisms.
- Protein interaction assays : Understanding how the compound binds to proteins can elucidate its potential therapeutic effects.
Industry
The compound has potential applications in the production of specialty chemicals and materials that require specific reactivity or biological activity. Its unique structure may impart desirable properties for use in pharmaceuticals or agrochemicals.
Case Studies
Several case studies highlight the practical applications of this compound:
- Enzyme Interaction Studies : Research has demonstrated that compounds similar to this compound exhibit significant enzyme inhibition. For instance, studies on sulfonamide derivatives have shown their effectiveness in inhibiting carbonic anhydrase, which is crucial for various physiological processes.
- Pharmacological Research : Investigations into related compounds have revealed potential antitumor activities through the modulation of specific signaling pathways. Such findings suggest that this compound could be explored further for anticancer drug development.
- Synthetic Pathway Optimization : Industrial applications have focused on optimizing the synthesis of this compound to improve yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency.
Mechanism of Action
The mechanism of action of Methyl N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The ethoxy and methylphenyl groups may also play a role in the compound’s overall biological activity by affecting its solubility and ability to cross cell membranes.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The table below compares the target compound with analogs differing in substituents on the aryl rings, highlighting variations in molecular weight, substituent positions, and functional groups:
Impact of Substituents on Physicochemical and Functional Properties
- However, bulkier substituents like isopropyl () may hinder crystallization .
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Chloro and trifluoromethyl substituents () increase electrophilicity, which can enhance reactivity in nucleophilic substitution reactions. These groups also improve thermal stability, as observed in differential scanning calorimetry (DSC) studies .
- Steric Effects : Compounds with 3,5-dimethyl substitution () exhibit restricted rotation around the sulfonamide bond, influencing conformational flexibility and binding affinity in enzyme-inhibition assays .
Biological Activity
Methyl N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, with CAS number 425427-30-1, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, potential applications, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 363.43 g/mol. The compound features an ethoxy group, a sulfonyl moiety, and a glycine backbone, which contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H21NO5S |
| Molecular Weight | 363.43 g/mol |
| CAS Number | 425427-30-1 |
| Purity | 95% |
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits potential enzyme inhibition properties. The sulfonyl group may interact with specific enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have shown promise in inhibiting proteases and other enzymes involved in various metabolic pathways.
Protein Interactions
The compound's unique functional groups suggest it may interact with proteins in a manner that modulates their function. The presence of the ethoxy and sulfonyl groups could enhance binding affinity to target proteins, which is crucial for therapeutic applications.
The mechanism of action for this compound likely involves the following:
- Binding to Active Sites : The compound may bind to the active sites of enzymes or receptors, altering their activity.
- Inhibition of Protein Function : By interacting with specific proteins, it may inhibit their normal functions, leading to downstream effects on cellular pathways.
- Modulation of Signaling Pathways : The interactions may influence various signaling pathways, potentially leading to therapeutic effects in disease models.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study investigating similar sulfonamide derivatives demonstrated significant inhibition of serine proteases, suggesting that this compound could exhibit similar enzyme inhibitory effects .
- Protein Binding Affinity : Research on compounds with ethoxy and sulfonyl groups indicated enhanced binding affinity to certain receptors involved in inflammatory responses, which may be relevant for therapeutic applications targeting inflammation .
- Therapeutic Applications : Due to its structural characteristics, this compound may have applications in treating conditions related to enzyme dysfunction or protein misfolding diseases .
Potential Applications
This compound has potential applications in various fields:
- Medicinal Chemistry : Development of new drugs targeting specific enzymes or proteins.
- Biochemistry : Studies on enzyme kinetics and protein interactions.
- Pharmaceutical Industry : As a lead compound for developing therapeutics against diseases involving protease activity or inflammation.
Q & A
Q. What are the optimal synthetic routes for Methyl N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate?
The synthesis typically involves multi-step reactions, including sulfonamide formation and esterification. For example:
- Step 1 : React 4-ethoxyaniline with a sulfonyl chloride derivative (e.g., 4-methylbenzenesulfonyl chloride) to form the sulfonamide intermediate .
- Step 2 : Introduce the glycine moiety via nucleophilic substitution or condensation, followed by esterification with methyl chloroacetate . Key parameters include temperature control (0–5°C for exothermic steps) and anhydrous conditions to prevent hydrolysis. Reaction progress can be monitored via TLC or HPLC .
Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Key signals include the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), sulfonyl group (δ ~7.5–7.8 ppm for aromatic protons), and methyl ester (δ ~3.6–3.8 ppm) .
- IR : Peaks at ~1730 cm⁻¹ (ester C=O), ~1350–1150 cm⁻¹ (sulfonyl S=O), and ~1250 cm⁻¹ (C-O-C ether) validate functional groups . Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive confirmation of bond angles and stereochemistry .
Q. What safety precautions are critical during handling?
- Use fume hoods and personal protective equipment (PPE) due to potential irritancy of sulfonamide intermediates .
- Avoid exposure to moisture to prevent ester hydrolysis. Store the compound in anhydrous conditions at –20°C .
Advanced Research Questions
Q. How can contradictions in reported reaction yields be resolved?
Discrepancies may arise from variations in catalysts, solvent polarity, or impurity profiles. To address this:
Q. What computational methods can predict reactivity or optimize synthesis?
Quantum mechanical calculations (e.g., DFT) model transition states for sulfonamide formation or esterification. For example:
- Reaction Path Search : Tools like GRRM or AFIR simulate energy barriers for key steps, guiding solvent/catalyst selection .
- Machine Learning : Train models on existing sulfonamide-glycine ester datasets to predict optimal reaction conditions .
Q. How does steric hindrance from the 4-methylphenyl group affect biological activity?
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes) to assess binding affinity changes due to the bulky sulfonyl group .
- Comparative Studies : Synthesize analogs with smaller substituents (e.g., 4-H or 4-F) and evaluate activity differences in assays (e.g., enzyme inhibition) .
Q. What strategies improve crystallinity for X-ray diffraction studies?
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for slow evaporation.
- Co-crystallization : Add templating agents (e.g., crown ethers) to stabilize lattice formation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
